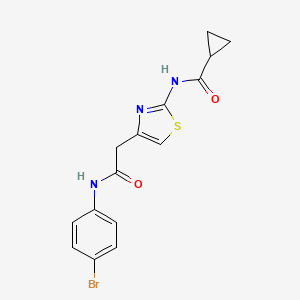![molecular formula C20H21N5O4 B2577953 Benzo[d][1,3]dioxol-5-yl(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone CAS No. 1396708-44-3](/img/structure/B2577953.png)
Benzo[d][1,3]dioxol-5-yl(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d][1,3]dioxol-5-yl(3-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21N5O4 and its molecular weight is 395.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Heterocyclic Compound Synthesis
The synthesis of novel heterocyclic compounds derived from complex chemical structures is a significant area of research. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcases the creation of anti-inflammatory and analgesic agents. These compounds demonstrate significant cyclooxygenase-1/2 (COX-1/2) inhibitory activity, analgesic, and anti-inflammatory properties, highlighting the potential for developing new therapeutic agents from complex chemical structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Research into the antimicrobial properties of new pyridine derivatives indicates variable and modest activity against bacterial and fungal strains. This study underlines the importance of chemical synthesis in developing potentially new antimicrobial agents, which is crucial in the fight against resistant microbial strains (Patel, Agravat, & Shaikh, 2011).
Anti-Mycobacterial Chemotypes
Identifying new anti-mycobacterial chemotypes through the synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold highlights a promising approach to tackling tuberculosis. Several compounds showed potent activity against Mycobacterium tuberculosis, demonstrating the potential for novel therapeutic agents in treating tuberculosis, a major global health issue (Pancholia et al., 2016).
Synthesis of Pyrimidine Derivatives
The synthesis of pyrrolo[3,2-d]pyrimidine derivatives from 1,3-dimethyluracils illustrates the potential for creating new compounds with possible biological activity. This research contributes to the broader field of pyrimidine chemistry, which is relevant for developing drugs and other biologically active molecules (Majumdar, Das, & Jana, 1998).
HIV Entry Inhibitors
The study of 873140, a potent noncompetitive allosteric antagonist of the CCR5 receptor, provides insights into the receptor-based mechanism of action for HIV-1 entry inhibitors. This research contributes to the understanding of HIV infection mechanisms and the development of novel antiviral therapies (Watson et al., 2005).
Mécanisme D'action
Target of Action
Compounds with similar structures have been shown to have anticancer activity, suggesting that they may target proteins involved in cell proliferation and survival .
Mode of Action
The compound could potentially interact with its targets by binding to their active sites, thereby inhibiting their function. This could lead to changes in cellular processes such as cell cycle progression and apoptosis .
Biochemical Pathways
The compound might affect pathways related to cell growth and survival. For example, it could potentially inhibit the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells .
Result of Action
The ultimate effect of the compound could be the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Propriétés
IUPAC Name |
[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c26-18(14-2-3-16-17(10-14)29-13-28-16)25-11-15(12-25)19(27)23-6-8-24(9-7-23)20-21-4-1-5-22-20/h1-5,10,15H,6-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJUOTHEWKCVNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-3-phenylpropanoic acid](/img/structure/B2577877.png)




![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2577887.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2577890.png)


![5-Chloro-2-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2577893.png)